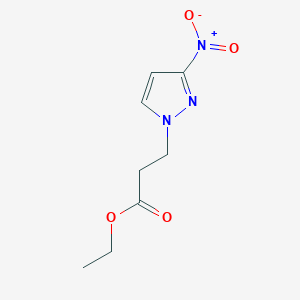
ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate
Übersicht
Beschreibung
Ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate (CAS# 99480-01-0) is a research chemical . It has a molecular weight of 213.19 and a molecular formula of C8H11N3O4 .
Molecular Structure Analysis
The molecular structure of ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The compound also contains an ethyl ester group .Physical And Chemical Properties Analysis
Ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate has a molecular weight of 213.19 and a molecular formula of C8H11N3O4 . The boiling point and other physical properties are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Compounds : The title compound is a product of the Henry reaction, commonly used in the synthesis of complex organic compounds. It plays a crucial role in the protection of hydroxy groups to avoid retro-Henry reactions, as demonstrated in a study by Soengas et al. (2008) (Soengas et al., 2008).
Pharmaceutical Applications : Ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate derivatives have been explored in pharmaceutical research. For instance, its role in the synthesis of Dabigatran Etexilate, a notable anticoagulant medication, was discussed by Cheng Huansheng (2013) (Cheng Huansheng, 2013).
Antimicrobial Activity : A recent study by Banoji et al. (2022) highlighted the antimicrobial properties of pyrazol-4-yl and 2H-chromene-based substituted anilines derived from ethyl 2-cyanoacetate and pyrazole aldehydes. These compounds exhibit significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Banoji et al., 2022).
Anti-Cancer Activity : Liu et al. (2019) synthesized a heterocyclic compound using ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate, demonstrating in vitro anti-cancer activity against human gastric cancer cell lines. This suggests potential therapeutic applications in cancer treatment (Liu et al., 2019).
Renewable Chemistry Applications : Flores et al. (2014) reported the efficient heterocyclization of derivatives of this compound, representing a new type of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoate. This work highlights its role in sustainable chemistry, utilizing renewable resources like levulinic acid (Flores et al., 2014).
Study of Polymorphism in Pharmaceuticals : Vogt et al. (2013) characterized polymorphic forms of a similar compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, using spectroscopic and diffractometric techniques. This research is vital for understanding the physical properties of pharmaceutical compounds (Vogt et al., 2013).
Insecticidal Applications : The compound has been utilized in the synthesis of insecticidal candidates. For example, Yang et al. (2019) described its use in the development of tyclopyrazoflor, an insecticidal compound, indicating its potential in agricultural applications (Yang et al., 2019).
Catalysis and Green Chemistry : Alosaimi et al. (2021) reported the green synthesis of a thioxoimidazolidine derivative using microwave irradiation. This compound was then used to form metal chelates, highlighting its application in catalysis and environmentally friendly synthetic methods (Alosaimi et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 3-(3-nitropyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-2-15-8(12)4-6-10-5-3-7(9-10)11(13)14/h3,5H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVVWQNTUVWIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=CC(=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

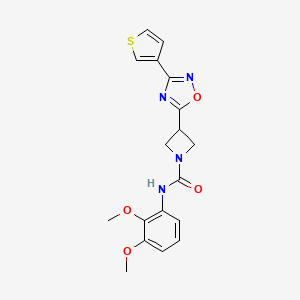
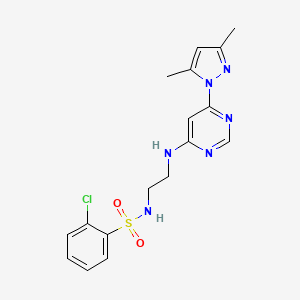
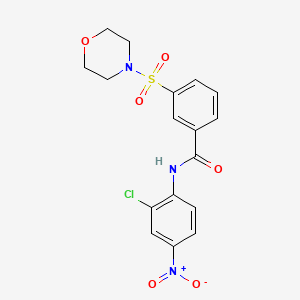
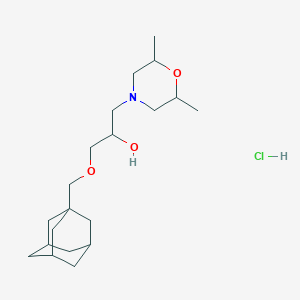
![4-[(Benzylamino)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione](/img/structure/B2435288.png)
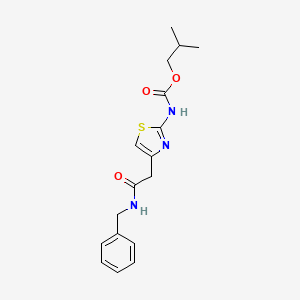
![1'-[4-(1H-pyrrol-1-yl)benzoyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2435294.png)
![ethyl 3-carbamoyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2435296.png)

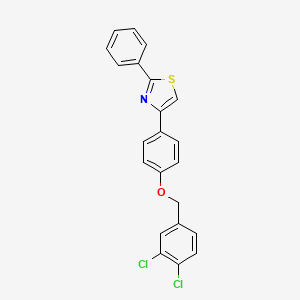
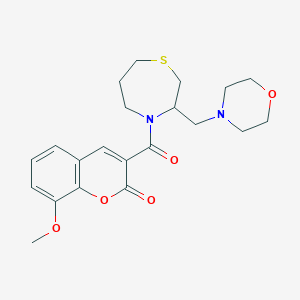

![[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2435302.png)
